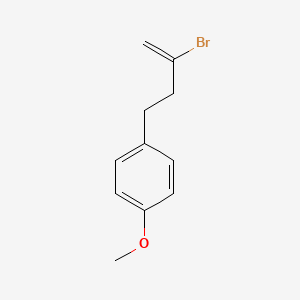

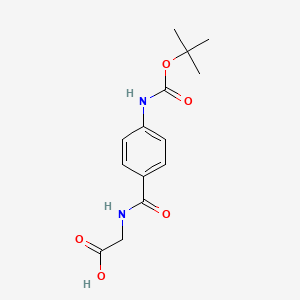

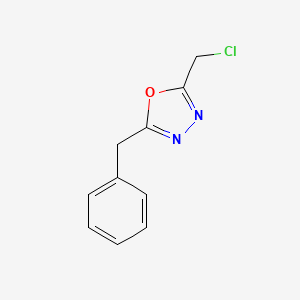

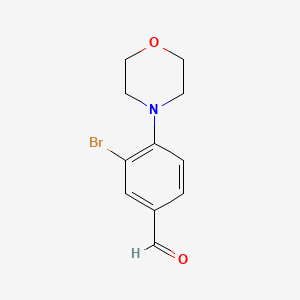

![molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4](/img/structure/B1290597.png)

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol

描述

The compound “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of a compound similar to “2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol” is given by the InChI code: 1S/C9H13BrN2O2/c10-8-1-2-9(12-7-8)11-3-5-14-6-4-13/h1-2,7,13H,3-6H2,(H,11,12) . This indicates that the compound has a pyridine ring with a bromine atom at the 5th position and an aminoethanol group at the 2nd position .科学研究应用

Synthesis of Pyrazolinone Derivatives

The compound can be used in the synthesis of pyrazolinone derivatives, which are a new class of organic photochromic materials . These materials have excellent optical color change properties in the powder crystal state, showing great potential for applications in high-density storage, fluorescence switching, and bioimaging .

Modulation of Photoresponsive Properties

The compound can be used to modulate the photoresponsive properties of certain materials . For example, the introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring was used to prepare three pyrazolinone condensed aminothiourea derivatives with photoreversible color change in the powder crystal state .

Fluorescent Molecular Switches

The compound can be used in the creation of fluorescent molecular switches . The derivatives of this compound have shown excellent fluorescence reversibility under alternating UV and visible light .

Palladium Catalyzed Suzuki Cross-Coupling Reactions

The compound can be used in palladium catalyzed Suzuki cross-coupling reactions . This is a type of reaction that is used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Synthesis of Novel Pyridine Derivatives

The compound can be used in the synthesis of novel pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Research in Materials Science

The compound can be used in research related to materials science . For example, it can be used in the study of photochromic materials, which have special photoinduced color change and reversible conversion .

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .

属性

IUPAC Name |

2-[(5-bromopyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONZIQYJELDBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

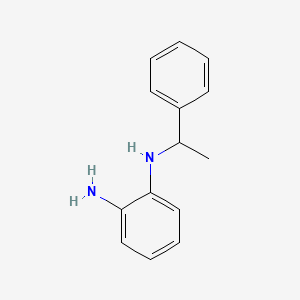

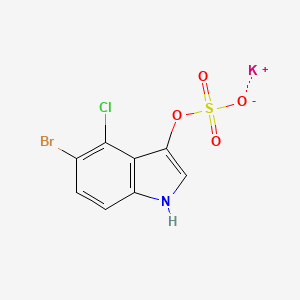

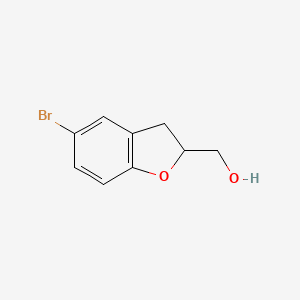

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)